ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFCMBJBNWKDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate typically involves a multi-step process starting from commercially available starting materials. One common route involves the nitration of 2-methylaniline to produce 2-methyl-3-nitroaniline. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ester group.
Major Products Formed
Reduction: 2-(2-methyl-3-aminoanilino)-2-oxoacetate.
Substitution: Various substituted anilines depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-3-nitroanilino)-2-oxoacetic acid.
Scientific Research Applications
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound is compared to structurally related ethyl 2-(aryl amino)-2-oxoacetates (Table 1). Key variations include:
- Substituent position: Ortho-methyl and meta-nitro groups in the target compound vs. para-substituents (e.g., 4-chloro-3-nitro in ).
- Electron-withdrawing vs. donating groups : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the α-ketoester carbonyl, whereas methyl groups are weakly electron-donating.
Physical Properties
- Melting points: Substituted α-ketoesters exhibit wide melting point ranges. For example, ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate melts at 90°C , while ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate is a solid with a molecular weight of 297.3 g/mol .
- Solubility : Nitro and halogen substituents generally reduce solubility in polar solvents due to increased molecular weight and hydrophobicity.
Data Tables
Table 1: Comparison of Ethyl 2-(2-Methyl-3-nitroanilino)-2-oxoacetate with Analogues
Biological Activity
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a nitroaniline moiety, which is known for its biological significance. The presence of the nitro group can lead to the formation of reactive intermediates through bioreduction, which may interact with various cellular components, affecting their function and leading to biological responses. The ester group in this compound enhances its bioavailability by facilitating cellular uptake.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways. The nitro group can undergo reduction to form reactive species that may induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous cells.
Key Mechanisms:
- Reactive Intermediates: The reduction of the nitro group generates reactive nitrogen species (RNS) that can modify proteins and nucleic acids.
- Cellular Uptake: The ester functionality allows for improved absorption and distribution within biological systems.
- Target Interaction: Potential interactions with enzymes and receptors sensitive to nitroaromatic compounds may modulate various signaling pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, leading to reduced cell viability and increased apoptosis rates.
Case Study:
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism involved the upregulation of pro-apoptotic factors such as caspase-3 and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as a therapeutic agent for infections.
Research Findings:
- This compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
- The compound's mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Reduced cell viability in breast cancer cells | |
| Antimicrobial | Inhibition of bacterial growth (Gram-positive and Gram-negative) |
Q & A
Q. 1.1. What are the recommended synthetic routes for ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-methyl-3-nitroaniline with ethyl oxalyl chloride under basic conditions. Key steps include:
- Reagent Selection : Use triethylamine or pyridine to neutralize HCl generated during the reaction, ensuring high yields .
- Reaction Conditions : Stirring at room temperature for 6–12 hours in anhydrous dichloromethane or THF to prevent hydrolysis of the oxalyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aniline to ethyl oxalyl chloride) to minimize side products .
Q. 1.2. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers prioritize?
- 1H NMR : Expect signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), aromatic protons (δ 7.0–8.5 ppm, split due to nitro and methyl groups), and the NH proton (δ 10–11 ppm, broad singlet) .
- 13C NMR : Peaks for carbonyl groups (δ 160–170 ppm for the oxoacetate and amide), aromatic carbons (δ 120–140 ppm), and the ethyl ester (δ 14–60 ppm) .
- IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O), with nitro group absorption at ~1520 cm⁻¹ .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in reported biological activity data for this compound and its analogs?
- Assay Variability : Differences in IC50 values (e.g., cytotoxicity ranges from 0.43 μM to 0.66 mM in ) may arise from cell line specificity (e.g., HCT-116 vs. Mtb) or assay protocols. Validate findings using standardized methods (e.g., MTT assay) and replicate under controlled conditions .
- Purity Considerations : Impurities from incomplete purification (e.g., residual solvents) can skew results. Use HPLC (≥95% purity) and mass spectrometry to confirm compound integrity .
Q. 2.2. What strategies address challenges in scaling up synthesis for preclinical studies?
- Process Optimization : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Purification at Scale : Implement centrifugal partition chromatography or crystallization under controlled cooling gradients to maintain yield and purity .
Q. 2.3. How does the 2-methyl-3-nitroanilino group influence reactivity compared to other substituents?
- Electronic Effects : The nitro group is electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl, which enhances susceptibility to nucleophilic attack (e.g., in amide bond formation) .
- Steric Effects : The 2-methyl group hinders access to the aromatic ring, reducing regioselectivity in electrophilic substitutions. Computational modeling (DFT) can predict steric and electronic impacts .
Q. 2.4. What computational methods predict reaction pathways and electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites and predict oxidation/reduction potentials .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to optimize reaction conditions (e.g., solvent polarity effects on yield) .
- Software Tools : Gaussian (for energy minimization), ORCA (for spectroscopic predictions), and AutoDock (for docking studies if biological targets are hypothesized) .
Comparative Analysis and Methodological Insights
Q. 3.1. Comparative Reactivity with Analogous Compounds
| Compound | Key Substituents | Reactivity Insights | Reference |
|---|---|---|---|
| Ethyl 2-anilino-2-oxoacetate | No nitro/methyl groups | Lower electrophilicity; slower amide hydrolysis | |
| Ethyl 2-(3-nitroanilino)-2-oxoacetate | 3-nitro group (no methyl) | Enhanced electrophilicity but reduced steric hindrance |
Q. 3.2. Data Contradiction Case Study
- Example : Conflicting cytotoxicity values may stem from differential cell permeability due to the methyl group’s lipophilicity. Validate via logP measurements and parallel assays in isogenic cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
